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molecular formula C7H6Cl2 B125461 2,6-Dichlorotoluene CAS No. 118-69-4

2,6-Dichlorotoluene

Cat. No. B125461
M. Wt: 161.03 g/mol
InChI Key: DMEDNTFWIHCBRK-UHFFFAOYSA-N
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Patent
US06211216B1

Procedure details

200 g (1.24 mol) of 2,6-dichlorotoluene were dissolved in 600 ml of hexamethylphosphoramide and treated with 130.41 g (1.86 mol) of sodium thiomethoxide. The mixture was then heated at 100° C. for 3 h. It was allowed to cool, 88.2 g (0.5 mol) of iodomethane were added and it was stirred at room temperature for 0.5 h. The mixture was then added to 3.5 l of water and extracted with ethyl acetate. The combined organic phases were washed with water, dried over MgSO4 and completely concentrated on a rotary evaporator.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
130.41 g
Type
reactant
Reaction Step Two
Quantity
88.2 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[C:3]=1[CH3:9].[CH3:10][S-:11].[Na+].IC.O>CN(C)P(N(C)C)(N(C)C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:11][CH3:10])[C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C
Name
Quantity
600 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
130.41 g
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
88.2 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
3.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
it was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
completely concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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